3-Aminopiperidina

Descripción general

Descripción

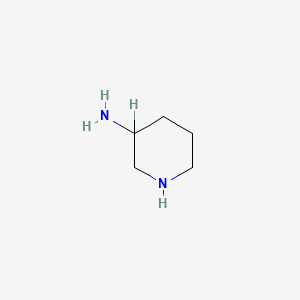

3-Aminopiperidine is a compound that plays a significant role in the pharmaceutical industry. It is used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk . It is also a delta-lactam that is 2-piperidone substituted at position 3 by an amino group .

Synthesis Analysis

The synthesis of 3-Aminopiperidine involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . Another method involves the use of isopropylamine, aqueous hydrochloric acid, and tetrahydrofuran (THF) under specific conditions . There’s also a method that uses ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports .

Molecular Structure Analysis

The empirical formula of 3-Aminopiperidine is C5H12N2. It is a member of piperidones, a primary amino compound, and a delta-lactam . The molecular weight is 94.11 .

Chemical Reactions Analysis

3-Aminopiperidine is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . It is also used in the synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine .

Physical And Chemical Properties Analysis

3-Aminopiperidine is an off-white to beige powder . It is partly miscible in water .

Aplicaciones Científicas De Investigación

Investigación Farmacológica

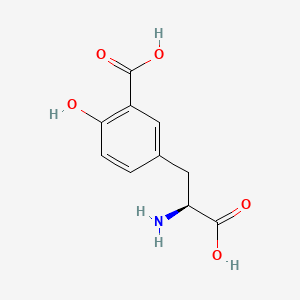

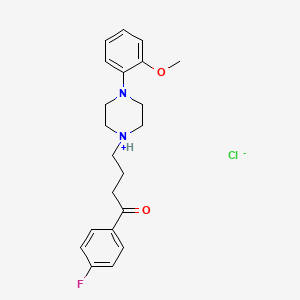

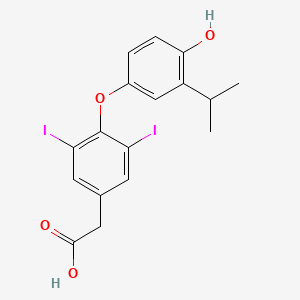

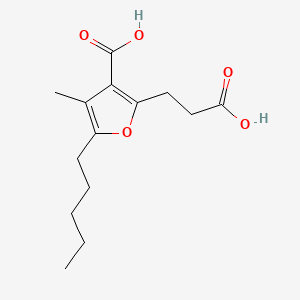

La 3-Aminopiperidina es un bloque de construcción clave en la síntesis de diversas moléculas farmacológicamente activas. Se ha incorporado a compuestos que exhiben un amplio espectro de actividades biológicas, incluidas propiedades anticancerígenas, antivirales y antiinflamatorias {svg_1}. Sus derivados están presentes en más de veinte clases de productos farmacéuticos, destacando su importancia en el desarrollo de medicamentos {svg_2}.

Síntesis de Derivados de Piperidina

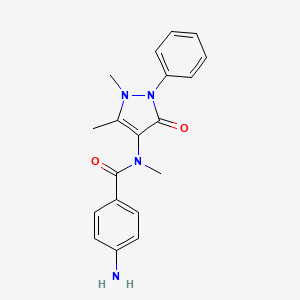

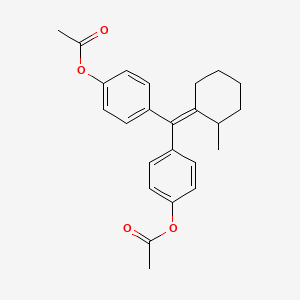

El compuesto sirve como un intermedio crucial en la síntesis de piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas. Estos derivados son importantes para el diseño de fármacos y juegan un papel significativo en la industria farmacéutica {svg_3}.

Aplicaciones Anticancerígenas

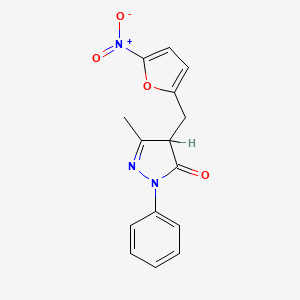

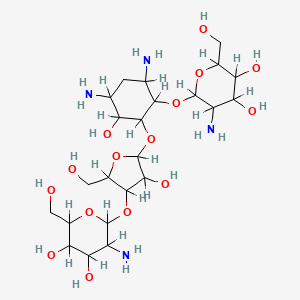

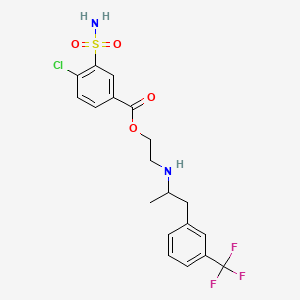

Los derivados de la this compound se han estudiado por sus propiedades anticancerígenas. Están involucrados en la síntesis de moléculas que pueden interferir con las vías de señalización cruciales esenciales para el establecimiento y la proliferación de células cancerosas {svg_4}.

Investigación sobre la Enfermedad de Alzheimer

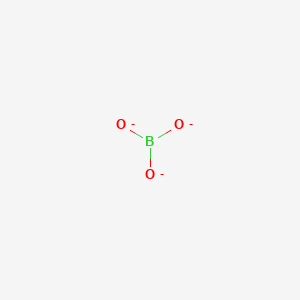

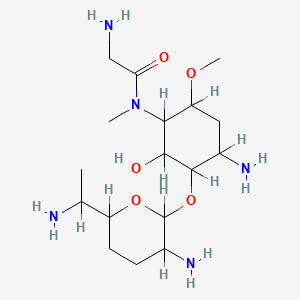

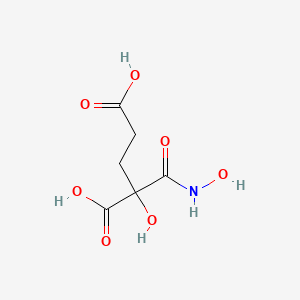

En la investigación médica, los derivados de la this compound se han explorado por su potencial en el tratamiento de la enfermedad de Alzheimer. Han demostrado inhibición dual de colinesterasa y actividad enzimática dirigida de la beta-secretasa, lo que es prometedor para las intervenciones terapéuticas {svg_5}.

Reacciones en Cascada Enzimática

Este compuesto se utiliza en reacciones en cascada enzimática para producir derivados de this compound protegidos. Estas reacciones son importantes para la síntesis eficiente y estereoselectiva de diaminas, que son valiosas en la fabricación de fármacos farmacéuticos {svg_6}.

Estudios de Actividad Biológica

La this compound se estudia por su amplia variedad de actividades biológicas. Es un componente fundamental en la producción de fármacos y se ha utilizado en diferentes aplicaciones terapéuticas, como agentes antimicrobianos y analgésicos {svg_7}.

Métodos de Síntesis Química

El compuesto también es fundamental en el desarrollo de métodos rápidos y rentables para la síntesis de derivados de piperidina. Estos métodos son cruciales para la química orgánica moderna y la creación de nuevos materiales con aplicaciones ambientales potenciales {svg_8}.

Mecanismo De Acción

Target of Action

Piperidin-3-amine, also known as 3-Aminopiperidine, is a key synthetic fragment used in the design of various pharmaceutical drugs It’s known that piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives interact with their targets to induce a variety of biological effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

Biochemical Pathways

It’s known that piperidine derivatives can affect a variety of biological pathways due to their wide range of therapeutic applications .

Pharmacokinetics

It’s known that piperidine derivatives are widely distributed in the body, including the brain .

Result of Action

It’s known that piperidine derivatives can induce a variety of biological effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

It’s known that the production and use of some aminopyridines may result in their release to the environment through various waste streams .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-aminopiperidine in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

There are several potential future directions for 3-aminopiperidine research. One potential direction is the development of new synthetic methods for the compound. Additionally, research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to develop new applications for the compound, such as in drug delivery systems or as a catalyst in organic synthesis.

Análisis Bioquímico

Biochemical Properties

3-Aminopiperidine plays a significant role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in enzyme cascades utilizing variants of galactose oxidase and imine reductase, leading to the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . These interactions are crucial for the synthesis of pharmaceutical intermediates and other valuable compounds.

Cellular Effects

3-Aminopiperidine affects various types of cells and cellular processes. It influences cell function by interacting with specific proteins and enzymes. For example, 3-Aminopiperidine-based peptide analogues have been identified as selective noncovalent inhibitors of the bacterial cysteine protease IdeS . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of 3-Aminopiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a noncovalent inhibitor of bacterial cysteine proteases, such as IdeS, by replacing glycine residues in peptide analogues . This inhibition disrupts the proteolytic activity of the enzyme, thereby affecting bacterial virulence and immune evasion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminopiperidine change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, a sensitive non-derivatization method for determining 3-Aminopiperidine using high-performance liquid chromatography has been developed to monitor its stability and degradation . These temporal effects are essential for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of 3-Aminopiperidine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be therapeutically beneficial. For example, studies on 3-Aminopiperidine-based peptide analogues have shown that larger analogues are more potent inhibitors of bacterial cysteine proteases, whereas smaller analogues exhibit selective inhibition . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

3-Aminopiperidine is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It undergoes biotransformation through pathways such as N-dealkylation catalyzed by cytochrome P450 enzymes . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-Aminopiperidine within cells and tissues involve specific transporters and binding proteins. For instance, the compound’s high polarity necessitates the use of ion-exchange/reversed-phase mixed-mode columns for its determination in biological samples . Understanding its transport and distribution is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Aminopiperidine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the prediction of protein subcellular localization using computational tools can provide insights into the compound’s localization and its impact on cellular processes .

Propiedades

IUPAC Name |

piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUGKEHLRUVPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276414 | |

| Record name | Piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54012-73-6 | |

| Record name | Piperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)